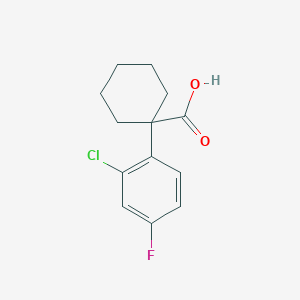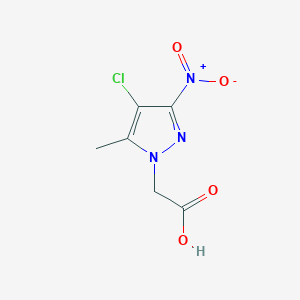
1,2,3,10b-テトラヒドロフルオランテン
説明
1,2,3,10b-Tetrahydrofluoranthene is a chemical compound with the molecular formula C16H14 . Its average mass is 206.282 Da and its monoisotopic mass is 206.109543 Da . It is also known by other names such as Fluoranthene, 1,2,3,10b-tetrahydro- .
Molecular Structure Analysis
The molecular structure of 1,2,3,10b-Tetrahydrofluoranthene consists of a complex arrangement of carbon and hydrogen atoms . The structure can be represented as c1ccc2c(c1)-c3cccc4c3C2CCC4 .Physical And Chemical Properties Analysis
1,2,3,10b-Tetrahydrofluoranthene has a density of 1.1±0.1 g/cm3, a boiling point of 353.5±17.0 °C at 760 mmHg, and a flash point of 179.4±11.7 °C . Its molar refractivity is 65.8±0.3 cm3 . It has a polar surface area of 0 Å2 and a polarizability of 26.1±0.5 10-24 cm3 . Its ACD/LogP is 5.22 .科学的研究の応用
医学:診断画像
1,2,3,10b-テトラヒドロフルオランテン: は、診断画像化剤の開発に利用できる可能性があります。 その独特の構造は、陽電子放出断層撮影(PET)スキャンで使用するために放射性同位体で標識することができ、疾患の検出とモニタリングに役立ちます .
環境科学:汚染追跡
この化合物は、環境研究における分子マーカーとして機能し、特に生態系における多環芳香族炭化水素(PAH)の発生源と移動を追跡する際に役立ちます。 その安定性と独特の構造により、このような用途に適しています .
材料科学:有機光起電力
材料科学において、1,2,3,10b-テトラヒドロフルオランテン は有機光起電力セルに組み込むことができます。 その共役系は、効率的な光吸収と電子輸送に貢献し、太陽電池の性能を向上させる可能性があります .
分析化学:クロマトグラフィー標準物質
明確な構造を持つことから、クロマトグラフィーにおいて機器の較正と分析方法の精度の確保に使用することができます。特に、複雑な有機混合物の分析において役立ちます .
薬理学:創薬
この化合物の骨格を修飾して、創薬のための新しいファーマコフォアを作成することができます。 その剛性のあるバックボーンは、特定の生体受容体を標的とする薬剤の設計に有利な可能性があります .
有機合成:化学反応におけるシンソン
1,2,3,10b-テトラヒドロフルオランテン: は、有機合成におけるシンソンとして機能し、より複雑な分子を構築するための足場を提供することができます。 その反応性は、さまざまな化学変換に利用することができ、新規有機化合物の合成につながる可能性があります .
触媒:遷移金属触媒の配位子
この化合物は、遷移金属触媒における配位子として使用できる可能性があります。 その平面構造は、金属中心を安定化し、水素化や炭素-炭素結合形成などの反応を促進することができます .
生化学:分子相互作用の探査
最後に、生化学において、分子相互作用を探るために使用することができます。 1,2,3,10b-テトラヒドロフルオランテン を特定の基で官能化することで、酵素やDNAと相互作用し、生物学的経路やメカニズムを解明することができます .
Safety and Hazards
生化学分析
Biochemical Properties
1,2,3,10b-Tetrahydrofluoranthene plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between 1,2,3,10b-Tetrahydrofluoranthene and these enzymes can lead to the formation of reactive metabolites, which may further interact with cellular components, potentially causing oxidative stress and other biochemical effects.
Cellular Effects
1,2,3,10b-Tetrahydrofluoranthene influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 1,2,3,10b-Tetrahydrofluoranthene can lead to the activation of stress response pathways, such as the MAPK pathway, which plays a role in cell survival and apoptosis . Additionally, this compound can alter the expression of genes involved in detoxification and antioxidant defense, thereby impacting cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of 1,2,3,10b-Tetrahydrofluoranthene involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, 1,2,3,10b-Tetrahydrofluoranthene can inhibit the activity of certain detoxifying enzymes, resulting in the accumulation of toxic metabolites . Moreover, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,10b-Tetrahydrofluoranthene can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,2,3,10b-Tetrahydrofluoranthene can undergo oxidative degradation, leading to the formation of reactive intermediates that can cause cellular damage . Long-term exposure to this compound in in vitro and in vivo studies has been associated with alterations in cellular metabolism and increased oxidative stress.
Dosage Effects in Animal Models
The effects of 1,2,3,10b-Tetrahydrofluoranthene vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can induce toxic or adverse effects, such as liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxicity. It is essential to determine the safe dosage range to minimize the risk of adverse effects in animal studies.
Metabolic Pathways
1,2,3,10b-Tetrahydrofluoranthene is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The metabolic transformation of this compound can lead to the formation of reactive metabolites that can further interact with cellular components. These interactions can affect metabolic flux and alter the levels of metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1,2,3,10b-Tetrahydrofluoranthene within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 1,2,3,10b-Tetrahydrofluoranthene within tissues can also impact its overall biological effects.
Subcellular Localization
The subcellular localization of 1,2,3,10b-Tetrahydrofluoranthene plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of 1,2,3,10b-Tetrahydrofluoranthene within cells can determine its specific biochemical and cellular effects.
特性
IUPAC Name |
1,2,3,10b-tetrahydrofluoranthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-3,5,7-9,15H,4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBZUGDYWLFLEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3C4=CC=CC(=C24)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302928 | |
| Record name | 1,2,3,10b-Tetrahydrofluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801302928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20279-21-4 | |
| Record name | 1,2,3,10b-Tetrahydrofluoranthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20279-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,10b-Tetrahydrofluoranthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020279214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20279-21-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,10b-Tetrahydrofluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801302928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,10b-tetrahydrofluoranthene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



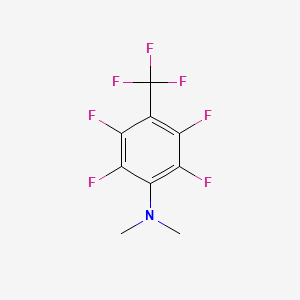

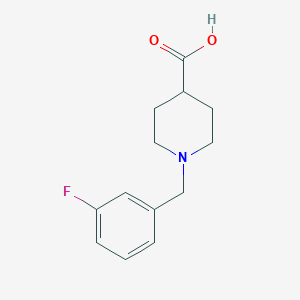

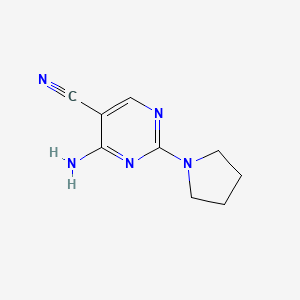

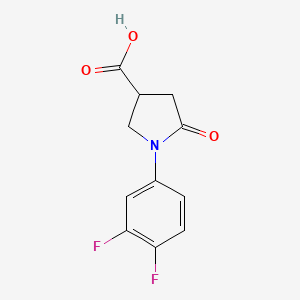
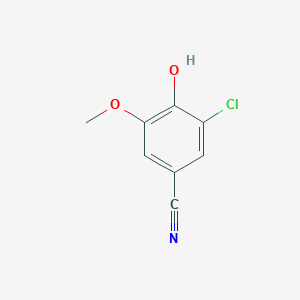

![1-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrrole-2,5-dione](/img/structure/B1596967.png)
